N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Catalog No.
S548029
CAS No.
M.F
C29H34N8O3
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]...

Product Name

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

IUPAC Name

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C29H34N8O3

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38)

InChI Key

VHFDRDHFZFLAAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1J340; BPR1J 340; BPR1J-340.

Canonical SMILES

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C

Description

The exact mass of the compound N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide is 542.27539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups. This compound features a pyrazole ring and an oxazole moiety, along with a benzamide structure. Its molecular formula is C29H34N8O3C_{29}H_{34}N_{8}O_{3}, and it has a molecular weight of 542.6 g/mol . The presence of the ethyl group in the oxazole and the piperazine moiety contributes to its potential biological activity.

Typical for amides, including hydrolysis, where it reacts with water to form the corresponding acid and amine. The oxazole ring can also participate in nucleophilic substitutions due to its electron-deficient nature, making it a suitable target for further functionalization. Additionally, the pyrazole component may engage in reactions characteristic of heterocycles, such as electrophilic aromatic substitution .

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide has been identified as a potent inhibitor of specific protein kinases, particularly those involved in cancer pathways . Its unique structure allows it to interact selectively with target enzymes, potentially leading to therapeutic applications in oncology. Preliminary studies suggest that this compound exhibits significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: The starting materials may include appropriate carboxylic acids and amines that undergo cyclization.
  • Construction of the Pyrazole Moiety: This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Final Coupling Reactions: The oxazole and pyrazole units are then linked through amide bond formation with benzoyl derivatives.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound holds potential applications in medicinal chemistry, particularly as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth and metastasis. Additionally, it may serve as a lead compound for the development of new drugs targeting similar pathways. Its unique structural features also make it a candidate for further modifications aimed at enhancing potency or selectivity against various biological targets .

Interaction studies using molecular docking simulations have shown that N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide can effectively bind to specific protein targets such as human prostaglandin reductase. These interactions suggest that the compound could modulate enzyme activity, providing insights into its mechanism of action as an inhibitor .

Several compounds share structural similarities with N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide:

Compound NameStructural FeaturesBiological Activity
N-[5-[4-[[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)methyl]benzamideSimilar oxazole and pyrazole ringsPotential kinase inhibitor
N-[5-[4-[[(5-cyclopropyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-(2-morpholin-4-yletheoxy)benzamideContains cyclopropane instead of ethylInvestigated for anti-cancer properties
N-[5-[4-[[(5-methylthiazol -3-y)carbamoylamino]methyl]phenyl]-1H-pyrazol -3-y]-4-(4-methylpiperazin -1-y)benzamideThiazole ring substitutionExplored for antimicrobial activity

These compounds demonstrate varying biological activities and structural characteristics but share the common framework of heterocyclic rings that contribute to their pharmacological properties. The unique combination of the oxazole and pyrazole rings in N-[5-[4-[[(5-ethyl -1,2 -oxazol -3 -yl)carbamoylamino]methyl]phenyl]-1H-pyrazol -3 -yl]-4 -[(4-methylpiperazin -1 -yl)methyl]benzamide distinguishes it from these similar compounds, potentially offering enhanced selectivity and efficacy as a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

542.27538698 g/mol

Monoisotopic Mass

542.27538698 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Lin WH, Yeh TK, Jiaang WT, Yen KJ, Chen CH, Huang CT, Yen SC, Hsieh SY, Chou LH, Chen CP, Chiu CH, Kao LC, Chao YS, Chen CT, Hsu JT. Evaluation of the antitumor effects of BPR1J-340, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer. PLoS One. 2014 Jan 8;9(1):e83160. doi: 10.1371/journal.pone.0083160. eCollection 2014. PubMed PMID: 24416160; PubMed Central PMCID: PMC3885398

Explore Compound Types